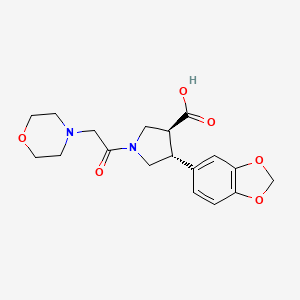
(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-(morpholin-4-ylacetyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of organic compounds known for their intricate structures and potential biological activities. Such compounds are synthesized through multi-step organic synthesis processes, often involving heterocyclic chemistry and the incorporation of diverse functional groups to achieve the desired molecular architecture and properties.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-component reactions, such as Ugi reactions, followed by cycloadditions and subsequent functional group transformations. For example, Morales-Salazar et al. (2022) describe the synthesis of a polyheterocyclic compound through a one-pot process involving an Ugi-Zhu three-component reaction coupled with a cascade of reactions, achieving a high yield and demonstrating the efficiency of such methods in constructing complex molecules (Morales-Salazar et al., 2022).
Molecular Structure Analysis
The molecular structure of complex organic compounds is typically characterized using spectroscopic techniques such as IR, NMR, and X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule and the configuration of stereocenters, crucial for understanding the compound's chemical behavior and biological activity. Yoon et al. (2012) discuss the characterization of a benzimidazole compound, highlighting the role of X-ray crystallography in elucidating molecular structures (Yoon et al., 2012).
Aplicaciones Científicas De Investigación
Crystal Engineering and Supramolecular Assemblies
Research by Arora and Pedireddi (2003) explores crystal engineering of supramolecular assemblies using benzenetetracarboxylic acid and aza donor molecules, showcasing the potential of structured assemblies for material science applications. While not directly mentioning the specific compound, this study underscores the relevance of structured organic compounds in creating intricate molecular architectures (Arora & Pedireddi, 2003).
Anti-tumor Agents
A study by Jurd (1996) details the synthesis and anti-tumor activity of benzopyranylamine compounds, highlighting the potential of structurally complex organic molecules, including pyrrolidine and morpholine derivatives, as anti-cancer agents. This research presents the compound's applicability in developing new therapeutic agents against various cancer types (Jurd, 1996).
Novel Organic Syntheses
Yehia, Polborn, and Müller (2002) discuss a novel one-pot synthesis approach for pyridines and tetrahydroquinolines, incorporating cyclic N-morpholino alkenes. This method illustrates the compound's utility in facilitating efficient and versatile synthetic routes for complex heterocyclic compounds (Yehia, Polborn, & Müller, 2002).
C-H Functionalization in Organic Synthesis
Kang, Richers, Sawicki, and Seidel (2015) explore the C-H functionalization of cyclic amines, including pyrrolidine, demonstrating advanced methodologies for constructing pyrrolines and pyrroles. This work exemplifies innovative strategies in organic synthesis, leveraging the structural features of cyclic amines for novel transformations (Kang et al., 2015).
Vasodilation Properties and Medicinal Chemistry
Girgis, Mishriky, Farag, El-Eraky, and Farag (2008) synthesize and evaluate the vasodilation activity of new pyridinecarboxylates, indicating the role of morpholine and piperidine derivatives in developing compounds with potential cardiovascular benefits. This research demonstrates the compound's application in discovering new drugs for treating cardiovascular diseases (Girgis et al., 2008).
Propiedades
IUPAC Name |
(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(2-morpholin-4-ylacetyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c21-17(10-19-3-5-24-6-4-19)20-8-13(14(9-20)18(22)23)12-1-2-15-16(7-12)26-11-25-15/h1-2,7,13-14H,3-6,8-11H2,(H,22,23)/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSCUKPFCKREAC-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)N2CC(C(C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5593119.png)
![2,2-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)propanamide](/img/structure/B5593122.png)
![2-methyl-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5593127.png)
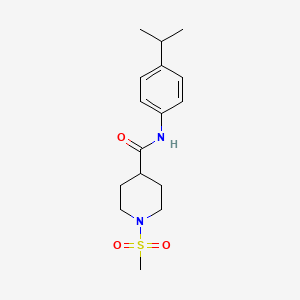
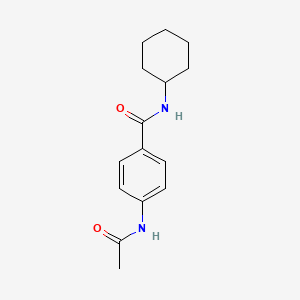
![4-{[(3-acetylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5593153.png)
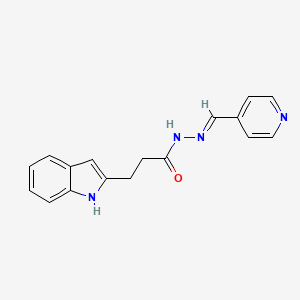
![3-(1H-imidazol-2-yl)-1-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperidine](/img/structure/B5593167.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B5593171.png)
![N-[(3S*,4R*)-1-(4-biphenylylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5593204.png)
![7-[(2,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5593207.png)
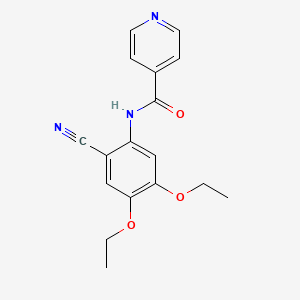
![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5593217.png)
![2-methyl-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5593224.png)